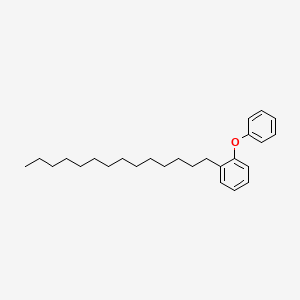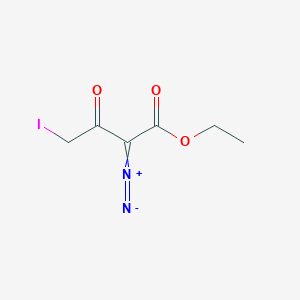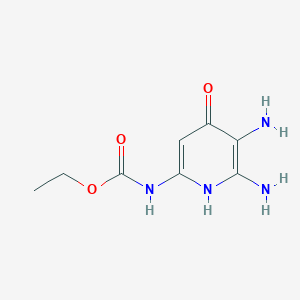
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure that includes atoms of at least two different elements as members of its ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate typically involves multi-step organic synthesis. One common method involves the reaction of ethyl carbamate with a suitable precursor that contains the pyridine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl (5,6-diamino-4-oxo-1,4-dihydropyridin-2-yl)carbamate include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
Triazole-pyrimidine hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
86970-42-5 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
ethyl N-(5,6-diamino-4-oxo-1H-pyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H12N4O3/c1-2-15-8(14)12-5-3-4(13)6(9)7(10)11-5/h3H,2,9H2,1H3,(H4,10,11,12,13,14) |
InChI Key |
VTSNAMTVIFIWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=O)C(=C(N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


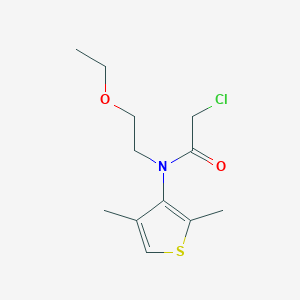
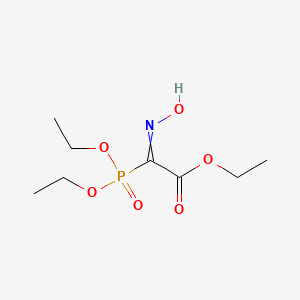
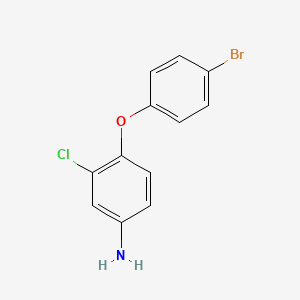
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)
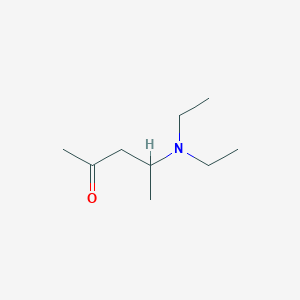
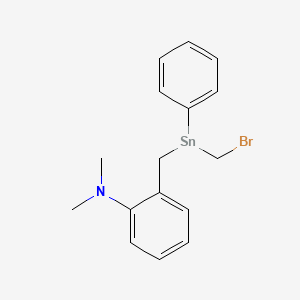
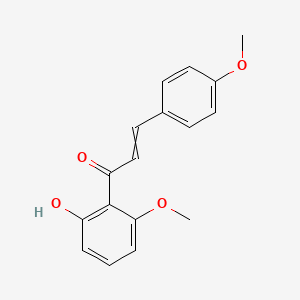
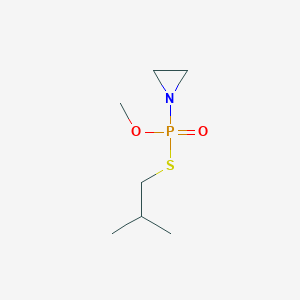

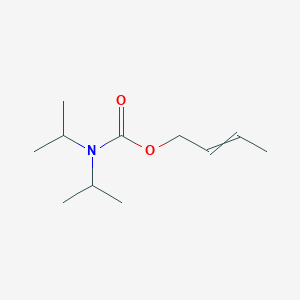

![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
